Sodium;tritert-butylsilanide
Description
Historical Context of Nucleophilic Silicon Reagents in Organic Synthesis
The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts reported the first organochlorosilane compound. wikipedia.org However, extensive research into organosilicon compounds was pioneered in the early 20th century by Frederic S. Kipping, who utilized Grignard reagents to synthesize alkyl- and arylsilanes. wikipedia.org
The development of nucleophilic silyl (B83357) anions (R₃Si⁻) as synthetic tools came later. For many years, it was believed that aryl groups were necessary to stabilize the anionic charge on the silicon atom. gelest.com The generation of these early silyl anions was often accomplished through the reductive cleavage of silyl halides with alkali metals. rsc.org A significant advancement was the development of methods to generate trialkylsilyl anions, demonstrating that aryl stabilization was not a prerequisite. gelest.com One key method involves the cleavage of silicon-silicon bonds in disilanes using organolithium reagents, such as the reaction of hexamethyldisilane (B74624) with methyllithium (B1224462) to produce trimethylsilyl (B98337) lithium. wikipedia.org Another notable historical method was the transmetallation of mercuric silanes, which provided the first unambiguous generation of trialkylsilyl anions. gelest.com
A pivotal discovery that shaped the utility of silicon-based nucleophiles was the Brook rearrangement, first observed by Gilman and later defined by Brook and his colleagues. nih.govnih.gov This reaction involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom, proceeding through a hypervalent pentacoordinate silicate (B1173343) intermediate. nih.govnih.gov This rearrangement and its variants have become a cornerstone of "Anion Relay Chemistry," a powerful strategy for forming multiple bonds in a controlled sequence. nih.gov The evolution from simple silyl anions to complex, catalytically generated silicon nucleophiles continues to expand the synthetic utility of these important reagents. rsc.org
Significance of Steric Hindrance in Alkali Metal Silyl Chemistry
Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms, where bulky groups on a molecule slow or prevent chemical reactions due to non-bonding repulsive forces. wikipedia.org In alkali metal silyl chemistry, the size of the substituents on the silicon atom profoundly influences the reagent's stability, structure, and reactivity. The tri-tert-butylsilyl group is an exemplar of a sterically demanding substituent, and its incorporation into a silyl anion like Sodium;tritert-butylsilanide imparts distinct chemical properties.
One of the primary consequences of high steric bulk is enhanced kinetic stability. For instance, introducing bulky silyl groups into silylboranes has been shown to significantly increase their stability towards oxidation, making them stable in air. wiley.com This principle applies to silyl anions as well, where the bulky tert-butyl groups can shield the anionic silicon center from unwanted reactions with solvents or other electrophiles.
Furthermore, steric hindrance is a powerful tool for controlling the regioselectivity of a reaction. In reactions with molecules possessing multiple electrophilic sites, a sterically encumbered nucleophile will preferentially attack the least hindered site. For example, the silylation of nitrile anions can occur at either the nitrogen or the carbon atom. The use of a sterically bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), has been shown to favor reaction at the less hindered nitrogen atom, yielding the N-silylated product exclusively. nih.gov Similarly, in the monoborylation of dihydrosilanes, the presence of a bulky tert-butyl group on the silicon atom is crucial for achieving an efficient reaction and preventing side reactions like dehydrogenative homo-coupling. rsc.org This control over reaction pathways is a key reason for the synthetic utility of sterically hindered reagents like this compound.
Overview of the Research Landscape for Sodium Tritert-butylsilanide and Analogues
This compound is a highly reactive, sterically crowded silylating agent. While its applications are specialized due to its significant bulk, it serves as a valuable reagent for introducing the tri-tert-butylsilyl group into molecules. This group is useful for creating highly congested molecular architectures.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 103349-41-3 lookchem.comchemsrc.comchemsrc.com |
| Molecular Formula | C₁₂H₂₇NaSi |
| Molecular Weight | 222.42 g/mol |
Research findings indicate its use as a potent nucleophile in substitution reactions with silyl halides. For example, it is employed as a key precursor in the synthesis of other complex organosilicon compounds. These applications highlight its role in constructing molecules with significant steric shielding.
Table 2: Documented Synthetic Applications of this compound
| Reactant | Product | Reference |
|---|---|---|
| Not Specified | azido(tritert-butyl)silane |
chemsrc.com |
| Not Specified | tritert-butyl(tritert-butylsilyl)silane |
chemsrc.com |
The research landscape for nucleophilic silicon reagents is broad, with many analogues of this compound being explored. This includes other alkali metal silanides, such as lithium-based silyl anions, which were among the first stable functional silyl anions reported. acs.org More recently, the field has expanded to include silylzinc reagents, which can be prepared as solid, storable compounds and used in a variety of cross-coupling reactions, including the synthesis of acylsilanes from unactivated alkyl acid chlorides. rsc.org The study of hypervalent silicon radicals, often stabilized by sterically hindered silyl ligands, represents another frontier in silicon chemistry. cardiff.ac.uk Together, this compound and its analogues constitute a versatile toolkit for modern organic and organometallic synthesis, with steric hindrance being a key parameter for tuning reactivity and achieving specific synthetic goals.
Structure
3D Structure of Parent
Properties
CAS No. |
103349-41-3 |
|---|---|
Molecular Formula |
C12H27NaSi |
Molecular Weight |
222.42 g/mol |
IUPAC Name |
sodium;tritert-butylsilanide |
InChI |
InChI=1S/C12H27Si.Na/c1-10(2,3)13(11(4,5)6)12(7,8)9;/h1-9H3;/q-1;+1 |
InChI Key |
BIHQRKGZUDWWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si-](C(C)(C)C)C(C)(C)C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Tritert Butylsilanide and Highly Hindered Silyl Anions
Precursor Synthesis and Generation of Tritert-butylsilane Derivatives
The accessibility of highly hindered silyl (B83357) anions is fundamentally dependent on the efficient synthesis of their corresponding precursors, namely sterically encumbered hydrosilanes and silyl halides.
Approaches to Tri-tert-butylsilane and Related Silyl Halides
The primary precursor, tri-tert-butylsilane, is synthesized through the reaction of a silicon source with a bulky alkylating agent. A common and effective method involves the treatment of trichlorosilane (B8805176) (HSiCl₃) or trifluorosilane (B87118) (HSiF₃) with tert-butyllithium (B1211817) (t-BuLi). researchgate.net This reaction leverages the nucleophilic character of the organolithium reagent to displace the halide atoms on the silicon center, installing the sterically demanding tert-butyl groups.
Once tri-tert-butylsilane is obtained, it can be converted to the corresponding silyl halides. Reactions of tri-tert-butylsilane with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) lead to the formation of the respective tri-tert-butylhalosilanes. researchgate.netacs.org These halogenation reactions provide a direct route to silyl halides that serve as crucial starting materials for the generation of silyl anions.
Table 1: Synthesis of Tri-tert-butylsilane and Derivatives
| Product | Starting Materials | Reagents | Reference |
| Tri-tert-butylsilane | Trichlorosilane (HSiCl₃) or Trifluorosilane (HSiF₃) | tert-Butyllithium (t-BuLi) | researchgate.net |
| Tri-tert-butylchlorosilane | Tri-tert-butylsilane | Chlorine (Cl₂) | researchgate.net |
| Tri-tert-butylbromosilane | Tri-tert-butylsilane | Bromine (Br₂) | researchgate.net |
| Tri-tert-butyliodosilane | Tri-tert-butylsilane | Iodine (I₂) | researchgate.net |
Advanced Synthetic Routes to Sterically Encumbered Hydrosilanes
Beyond the specific case of tri-tert-butylsilane, the development of advanced synthetic routes to a broader range of sterically encumbered hydrosilanes is an active area of research. These methods often rely on catalytic processes to improve efficiency and substrate scope.
One notable advancement is the catalytic hydrogenolysis of chlorosilanes. chemrxiv.orgacs.org This method uses an iridium(III) pincer catalyst in the presence of a superbase to convert chlorosilanes into their corresponding hydrosilanes in high yields. chemrxiv.orgacs.org This approach is significant as it provides a direct and efficient pathway to hydrosilanes which are key precursors for silyl anions. chemrxiv.org
Another important strategy is the manganese-catalyzed oxidation of hydrosilanes to produce silanols. liverpool.ac.ukliv.ac.ukresearchgate.net While this produces silanols rather than hydrosilanes, it highlights the development of catalytic systems capable of handling sterically hindered silicon centers. These catalytic approaches represent a move towards more sustainable and versatile methods for preparing a wide array of functionalized and sterically demanding organosilanes. liverpool.ac.ukliv.ac.ukresearchgate.net
Alkali Metal-Mediated Generation of Silyl Anions
The generation of silyl anions from their precursors is typically achieved through reactions with alkali metals or their derivatives. The choice of method and alkali metal can significantly influence the accessibility and reactivity of the resulting anion.
Direct Reduction Protocols Using Elemental Sodium
A conventional method for generating silyl anions involves the direct reduction of silyl halides or disilanes with an alkali metal. wiley-vch.de For the generation of sodium tri-tert-butylsilanide, the corresponding tri-tert-butylsilyl halide can be reacted with elemental sodium. This process involves a two-electron reduction of the silyl halide, leading to the formation of the silyl anion and a sodium halide salt. Similarly, the cleavage of a disilane (B73854) Si-Si bond can be effected by sodium.
The high reactivity of silyl anions with an alkali metal countercation, however, can limit the functional-group compatibility of these stoichiometric methods. wiley-vch.de The use of finely dispersed sodium can enhance the reaction rate and efficiency of these reductions.
Transmetalation Strategies for Silyl Anion Formation
Transmetalation offers an alternative and often milder route to silyl anions. This strategy involves the reaction of a pre-formed organosilylmetallic compound with a salt of the desired alkali metal. For instance, a silyllithium species, generated from the reaction of a chlorosilane with lithium metal, can undergo a metal-exchange reaction with a sodium salt, such as sodium tert-butoxide, to yield the corresponding sodium silanide (B1217022). d-nb.info
This approach can be beneficial for improving the stability or altering the reactivity of the silyl anion. d-nb.info Transmetalation has been successfully employed to synthesize a variety of silyl anions, including those with different alkali metal counterions, which can be crucial for subsequent reactions. d-nb.infomdpi.com For example, the reaction of a lithium silanide with MgBr₂ has been shown to lead to the formation of a magnesium silanide, demonstrating the utility of this strategy for accessing a range of metalated silyl species. d-nb.info
Table 2: Transmetalation Reactions for Silyl Anion Formation
| Starting Silylmetal | Transmetalating Agent | Product Silylmetal | Reference |
| (H₃Si)₃SiLi | MgBr₂ | ((H₃Si)₃Si)₂Mg | d-nb.info |
| (H₃Si)₃SiLi | ZnCl₂[TMEDA] | ((H₃Si)₃Si)₂Zn | d-nb.info |
| 2,5-disilyl-1-zirconacyclopentadiene | SnCl₄ | Dichlorostannole | mdpi.com |
Influence of Alkali Metal Identity on Silyl Anion Accessibility
The identity of the alkali metal (Li, Na, K, Rb, Cs) associated with the silyl anion plays a crucial role in the structural and electronic properties of the resulting ion pair. nih.govnih.govrsc.org This, in turn, affects the anion's stability, solubility, and reactivity.
Structural studies on a series of alkali metal (silyl)(hydrido)aluminate anions, [AM{Al(NONDipp)(H)(SiH₂Ph)}], where AM = Li, Na, K, Rb, Cs, have provided valuable insights. nih.gov X-ray diffraction data revealed that the coordination environment around the alkali metal and the bond parameters within the aluminate anion are influenced by the size and nature of the alkali metal cation. nih.gov For instance, the coordination number and the type of solvent molecules involved in stabilizing the cation can vary significantly down the group. nih.gov
Computational studies on zwitterionic alkali metal silanides have further elucidated the impact of the alkali metal on the electronic nature of the "naked" silyl anion. nih.govrsc.org The degree of charge separation between the cation and the anion, as well as hyperconjugative interactions, are modulated by the identity of the alkali metal. nih.govrsc.org This can lead to differences in the basicity and nucleophilicity of the silyl anion. In some cases, the choice of alkali metal can even influence the geometry at the silicon center, shifting it from pyramidal to more planar. nih.gov The careful selection of the alkali metal is therefore a key parameter in tuning the properties of highly hindered silyl anions for specific synthetic applications.
Catalytic and Stoichiometric Activations for Nucleophilic Silylation
The generation and application of highly hindered silyl anions, such as sodium tri-tert-butylsilanide, are pivotal in modern organosilicon chemistry. While direct synthesis of these potent nucleophiles can be challenging, their reactivity can be harnessed through various catalytic and stoichiometric activation methods. These strategies facilitate nucleophilic silylation reactions under milder conditions and with greater control, expanding their synthetic utility. This section explores two key activation methodologies: Lewis base catalysis and transition metal-mediated silyl group transfer.
Lewis Base Catalysis in Silyl Anion Equivalents
Lewis base catalysis has emerged as a powerful tool for the generation of silyl anion equivalents, circumventing the often harsh conditions required for the direct formation of silyl anions. Current time information in Bangalore, IN. This approach typically involves the activation of a silicon-containing precursor, such as a silylborane or a silyl halide, by a Lewis base. The interaction between the Lewis base and the silicon atom enhances the nucleophilicity of the silyl group, enabling it to participate in a variety of transformations.
One common strategy involves the activation of silylboron reagents with a catalytic amount of a Lewis base. The Lewis base coordinates to the silicon atom of the silylboronate, weakening the silicon-boron bond and generating a more nucleophilic silyl species. Current time information in Bangalore, IN. This activated complex can then react with various electrophiles.
Another significant advancement in this area is the use of N-silyloxyketene imines as acyl anion equivalents in Lewis base-catalyzed aldol (B89426) addition reactions. scispace.commdpi.com These stable and isolable nucleophiles can be activated by a Lewis base in the presence of a Lewis acid, such as silicon tetrachloride. mdpi.com This catalytic system promotes the addition of the silyl ketene (B1206846) imine to aldehydes, leading to the formation of aldol products, including those with challenging quaternary stereocenters, in high yields and with excellent stereoselectivities. mdpi.com The development of chiral Lewis bases has further enabled highly enantioselective versions of these reactions. mdpi.com
The catalytic generation of functionalized aryl alkali metals from silyl-protected aryl-substituted diazenes represents another innovative use of Lewis base catalysis. In this system, a catalytic quantity of a Lewis basic alkali metal silanolate initiates the desilylation and subsequent loss of dinitrogen, liberating a highly reactive aryl nucleophile. dtic.mil This method demonstrates excellent functional group tolerance, allowing for the transfer of aryl groups bearing electrophilic substituents. dtic.mil
Table 1: Examples of Lewis Base Catalyzed Nucleophilic Silylations
| Catalyst System | Silyl Source/Equivalent | Electrophile | Product Type | Ref |
|---|---|---|---|---|
| Lewis Base / SiCl4 | N-silyl ketene imine | Aldehyde | Aldol adduct | mdpi.com |
| Chiral Bis-phosphoramide / SiCl4 | N-silyl ketene imine | Aldehyde | Chiral aldol adduct | mdpi.com |
| Alkali Metal Silanolate | Silyl-protected aryl-diazene | Carbonyl/Carboxyl compound | Arylated product | dtic.mil |
| TBAF (substoichiometric) | 2-silyl-1,3-dithiane | α,β-unsaturated ketone/ester | Conjugate addition product | nih.gov |
| Chiral Phosphoramide | Trihaloallyl-silane | Aldehyde | Homoallylic alcohol | researchgate.net |
Transition Metal-Mediated Silyl Group Transfer
Transition metal catalysis provides a versatile and efficient platform for the transfer of silyl groups, including highly hindered ones, to a wide range of organic substrates. These methods often proceed through the formation of a nucleophilic silyl-metal intermediate via mechanisms such as oxidative addition or transmetalation. Current time information in Bangalore, IN.dss.go.th
A prevalent strategy involves the activation of silicon-boron bonds in silylboron reagents by transition metal catalysts. Current time information in Bangalore, IN.organic-chemistry.org For instance, copper alkoxide catalysts can activate silylboronates through σ-bond metathesis to generate copper-stabilized silicon nucleophiles. Current time information in Bangalore, IN. These silylcopper species are effective in nucleophilic silylation reactions, such as the conjugate addition to α,β-unsaturated carbonyl compounds. Current time information in Bangalore, IN.
Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the deoxygenative silylation of alcohols. rsc.org This one-pot procedure involves the in situ bromination of a primary alcohol, followed by a nickel-catalyzed coupling of the resulting alkyl bromide with a chlorosilane. rsc.org Triphenylphosphine oxide, a byproduct of the bromination step, is believed to act as a supporting ligand for the nickel catalyst. rsc.org This methodology exhibits broad functional group tolerance. rsc.org
The direct silylation of C-H bonds represents a highly atom-economical approach to organosilane synthesis. Iridium complexes have been identified as effective catalysts for the intermolecular silylation of aromatic C-H bonds. vaia.com Mechanistic studies have revealed that the resting state of the catalyst can be an iridium disilyl hydride complex. vaia.com The use of hindered phenanthroline ligands can enhance the reactivity of the iridium catalyst, enabling the silylation of electron-rich arenes in high yields. vaia.com
Furthermore, the transfer of silyl groups from sodium dimethylsilylsilanolate has been achieved using transition metal catalysis. researchgate.net This approach expands the scope of silylating agents beyond carbon-based functionalities. DFT calculations suggest that a silylsilanolate-coordinated copper(I) intermediate can undergo intramolecular oxidative addition of the Si-Si bond to the copper center, generating a silylcopper species. researchgate.net
Table 2: Examples of Transition Metal-Mediated Silyl Group Transfer
| Metal Catalyst | Silyl Source | Substrate | Reaction Type | Ref |
|---|---|---|---|---|
| Copper Alkoxide | Silylboronate | α,β-Unsaturated Carbonyl | Conjugate Silylation | Current time information in Bangalore, IN. |
| Nickel Complex | Chlorosilane | Primary Alcohol (via Alkyl Bromide) | Deoxygenative Silylation | rsc.org |
| Iridium Complex | Hydrosilane | Arene | C-H Silylation | vaia.com |
| Rhodium Complex | Hydrosilane | Alkyl C-H bond | Intramolecular C-H Silylation | vaia.com |
| Copper(I) Complex | Sodium Dimethylsilylsilanolate | α,β-Unsaturated Carbonyl | Conjugate Addition | researchgate.net |
Reactivity Profiles and Transformative Applications of Sodium Tritert Butylsilanide
Nucleophilic Reactivity in Carbon-Heteroatom and Carbon-Carbon Bond Formation
The highly nucleophilic nature of the tri-tert-butylsilanide anion allows it to readily participate in reactions that form new silicon-carbon and silicon-heteroatom bonds. The bulky tri-tert-butylsilyl group imparts unique selectivity and stability to the products of these reactions.
Silylation of Unsaturated Organic Substrates (e.g., Haloarenes, Alkynes)
Sodium tri-tert-butylsilanide is an effective reagent for the silylation of unsaturated organic molecules, including haloarenes and alkynes. In the case of haloarenes, the reaction proceeds through a nucleophilic aromatic substitution pathway, where the silanide (B1217022) anion displaces the halide to form an arylsilane. The steric bulk of the tri-tert-butylsilyl group can influence the regioselectivity of this substitution on polysubstituted aromatic rings.
With terminal alkynes, sodium tri-tert-butylsilanide acts as a strong base to deprotonate the alkyne, forming a sodium acetylide. Subsequent reaction with a tri-tert-butylsilyl halide would then yield the corresponding silylated alkyne. Alternatively, direct nucleophilic addition of the silanide to an activated alkyne can also occur under specific conditions.
| Substrate Type | Reagent | Product Type |
| Haloarene | Sodium;tritert-butylsilanide | Arylsilane |
| Terminal Alkyne | This compound | Silylalkyne (via deprotonation-silylation) |
Regioselective and Stereoselective Silylation Reactions
The significant steric hindrance provided by the three tert-butyl groups on the silicon atom plays a crucial role in directing the regioselectivity and stereoselectivity of silylation reactions. When multiple reactive sites are present in a substrate, the bulky tri-tert-butylsilanide will preferentially attack the most sterically accessible position. This allows for predictable control over the outcome of the reaction, which is particularly valuable in the synthesis of complex molecules.
In reactions involving chiral substrates, the stereochemical outcome can be influenced by the approach of the bulky nucleophile, potentially leading to diastereoselective or enantioselective silylation, depending on the substrate and reaction conditions. The large steric profile of the tri-tert-butylsilyl group can effectively block one face of a molecule, guiding the reaction to proceed from the less hindered side.
Peterson Methylenation and Related Olefination Processes
Sodium tri-tert-butylsilanide is a key reagent in the Peterson olefination, a versatile method for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orglscollege.ac.in In this reaction, the silanide acts as a precursor to the α-silyl carbanion, which is the active nucleophile. The reaction of this α-silyl carbanion with an aldehyde or ketone leads to a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.orglscollege.ac.in
A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. The elimination of the β-hydroxysilane can be directed to occur via either a syn- or anti-pathway by choosing acidic or basic conditions, respectively. wikipedia.orglscollege.ac.inyoutube.com This allows for the selective formation of either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate. wikipedia.orglscollege.ac.inyoutube.com The use of a bulky silyl (B83357) group like tri-tert-butylsilyl can enhance the diastereoselectivity of the initial addition to the carbonyl group. organic-chemistry.org
| Elimination Condition | Stereochemical Pathway | Resulting Alkene Isomer |
| Acidic | Anti-elimination | (E)-alkene |
| Basic | Syn-elimination | (Z)-alkene |
Role as a Strong Reductant in Organic Transformations
Beyond its nucleophilic character, sodium tri-tert-butylsilanide also functions as a potent single-electron transfer (SET) agent, enabling its use as a strong reductant for a variety of organic functional groups.
Reduction of Carbonyl Compounds and Other Electrophiles
Sodium tri-tert-butylsilanide can effectively reduce carbonyl compounds such as ketones and aldehydes to the corresponding alcohols. The mechanism is believed to involve an initial single-electron transfer from the silanide to the carbonyl compound, forming a ketyl radical anion. Subsequent protonation and further reduction steps lead to the final alcohol product. This reducing ability also extends to other electrophilic functional groups, although the reactivity and selectivity can vary depending on the substrate.
Mechanistic Elucidations of Reactions Involving Sodium Tritert Butylsilanide
Probing Elementary Steps and Reaction Intermediates
While specific elementary steps and reaction intermediates for reactions involving sodium tri-tert-butylsilanide have not been definitively characterized in dedicated studies, it is possible to propose likely pathways based on the behavior of other nucleophilic organosilicon species. Reactions of sodium tri-tert-butylsilanide with electrophiles are expected to proceed through fundamental steps such as nucleophilic attack and substitution.
In reactions with alkyl halides, a bimolecular nucleophilic substitution (SN2)-type mechanism at the silicon or carbon center is a probable elementary step. However, due to the significant steric bulk of the tri-tert-butylsilyl group, the transition state of such a reaction would be highly crowded, potentially leading to slower reaction rates compared to less hindered silanides. libretexts.org
The formation of transient intermediates, such as pentacoordinate silicon species, is a common feature in nucleophilic substitution reactions at silicon. For sodium tri-tert-butylsilanide, the reaction with an electrophile (E-X) could involve the initial formation of a transient adduct, [(t-Bu)3Si-E], which then proceeds to the final product. The identification of such intermediates often requires specialized techniques like low-temperature NMR spectroscopy or computational modeling, which have not been reported specifically for this compound.
Investigation of Alkali Metal Counterion Effects on Reaction Modus Operandi
The nature of the alkali metal counterion can significantly influence the aggregation state, solubility, and reactivity of organometallic reagents. While direct comparative studies of lithium, sodium, and potassium tri-tert-butylsilanide are scarce, general trends observed for other organometallic compounds can provide insights.
The degree of ion pairing between the tri-tert-butylsilanide anion and the sodium cation is expected to play a crucial role in its reactivity. In solution, sodium tri-tert-butylsilanide likely exists as aggregates or ion pairs, and the solvent's ability to solvate the sodium cation will affect the nucleophilicity of the silanide (B1217022). Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are expected to solvate the sodium ion, leading to a more "naked" and therefore more reactive silanide anion.
In contrast, the lithium analogue, tri-tert-butylsilyllithium, might exhibit different aggregation and reactivity patterns due to the smaller size and higher charge density of the lithium cation, potentially leading to stronger ion pairing. The choice of the alkali metal can thus be a tool to modulate the reactivity and selectivity of the tri-tert-butylsilanide nucleophile.
Unraveling the Role of Steric Hindrance in Reaction Selectivity and Kinetics
The most prominent feature of sodium tri-tert-butylsilanide is the extreme steric bulk imparted by the three tert-butyl groups attached to the silicon atom. This steric hindrance is a dominant factor in controlling the compound's reactivity, selectivity, and kinetics. nih.govyoutube.com
The bulky nature of the tri-tert-butylsilyl group significantly hinders the approach of the nucleophilic silicon atom to sterically congested electrophilic centers. libretexts.org This can lead to a decrease in reaction rates for nucleophilic substitution reactions compared to less hindered silanides. youtube.com For instance, in SN2 reactions, the rate is highly sensitive to the steric environment of the electrophilic carbon. libretexts.org
This steric hindrance can also be exploited to achieve high selectivity in certain reactions. For example, sodium tri-tert-butylsilanide would be expected to act as a highly selective base, preferentially abstracting sterically accessible protons. In nucleophilic addition reactions to carbonyl compounds, the bulky silanide would favor attack at less hindered positions, potentially leading to high diastereoselectivity.
Mechanistic Insights into Sodium-Ion Participation in Specific Systems
The direct participation of the sodium ion in the reaction mechanism, beyond its role as a simple counterion, is a possibility in certain systems. While specific examples involving sodium tri-tert-butylsilanide are not documented, insights can be drawn from studies on other sodium-containing organometallic reagents.
The sodium ion can act as a Lewis acid, coordinating to Lewis basic sites in the substrate. This coordination can activate the substrate towards nucleophilic attack by the tri-tert-butylsilanide. For example, in the reaction with a carbonyl compound, the sodium ion could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the silanide.
Furthermore, in reactions involving charged intermediates, the sodium ion can play a role in stabilizing these species through electrostatic interactions. This can influence the energy of the transition state and therefore the reaction rate. Computational studies on related systems could provide a more detailed picture of the potential role of the sodium ion in coordinating to reactants and intermediates, thereby influencing the reaction pathway. researchgate.netnih.gov However, such specific computational investigations for sodium tri-tert-butylsilanide are not currently available.
Computational Chemistry Approaches to Understanding Tritert Butylsilanide Anions and Sodium Complexes
Electronic Structure and Stability Analysis of Highly Hindered Silyl (B83357) Anions
The extreme steric bulk of the three tert-butyl groups surrounding the silicon center in the tritert-butylsilanide anion, (tBu₃Si)⁻, dictates its unique electronic structure and stability. Computational models are essential for understanding how these bulky substituents influence the molecule's geometry and the localization of the anionic charge.
Density Functional Theory (DFT) is a primary tool for analyzing the electronic structure of silyl anions. Calculations reveal how the electron density is distributed within the anion. Methods like Natural Bond Orbital (NBO) analysis are used to quantify the charge on each atom and describe the bonding. sciencejournal.remdpi.com In a simple, unhindered silyl anion like SiH₃⁻, the negative charge is primarily localized on the silicon atom. However, in highly hindered systems, steric and electronic effects can lead to more complex charge distributions.
Computational analyses, including methods like Bader's Atoms in Molecules (AIM), are employed to map the charge density and understand its distribution. scielo.org.co For the tritert-butylsilanide anion, calculations would typically show a significant portion of the negative charge residing on the central silicon atom. However, hyperconjugative interactions between the silicon lone pair and the antibonding orbitals of the Si-C bonds can lead to some delocalization of the charge onto the bulky alkyl substituents. rsc.org The table below illustrates typical charge distributions calculated for silyl anions using NBO analysis, showing how the negative charge is predominantly on the silicon atom but influenced by its substituents.
| Calculated Atomic Charges (NPA) for Silyl Anions | |
| Atom | Calculated Charge (a.u.) |
| Si in SiH₃⁻ | -1.35 |
| H in SiH₃⁻ | +0.12 |
| Si in (CH₃)₃Si⁻ | -1.21 |
| C in (CH₃)₃Si⁻ | -0.65 |
| H in (CH₃)₃Si⁻ | +0.15 |
| Data is representative of typical DFT calculations on silyl anions and illustrates the localization of negative charge. |
These computational studies demonstrate that while the silicon atom is the primary center of negative charge, the surrounding alkyl groups play a role in stabilizing this charge through electronic effects. mdpi.com
The geometry of the tritert-butylsilanide anion is heavily influenced by the steric repulsion between the enormous tert-butyl groups. numberanalytics.comnih.gov While simple silyl anions adopt a trigonal pyramidal geometry, computational studies on highly hindered silyl anions explore the potential energy surface to identify the most stable conformations. These calculations often reveal distorted geometries that deviate significantly from the ideal pyramid to minimize steric strain. ugr.esnih.gov
For instance, DFT geometry optimizations might show a flattening of the pyramidal structure around the silicon atom, increasing the C-Si-C bond angles. The steric clash between the bulky groups can force the molecule into unusual, strained conformations. nih.gov In extreme cases, as seen with related, geometrically constrained ligands, silyl anions can even be forced into a T-shaped planar geometry. researchgate.net Computational conformational analysis can quantify the energy barriers between different rotational isomers, indicating how freely the tert-butyl groups can rotate at different temperatures.
| Calculated Conformational Parameters for Hindered Silyl Groups | |
| Parameter | Calculated Value |
| C-Si-C Angle in (CH₃)₃Si⁻ | ~105° |
| C-Si-C Angle in (tBu)₃Si⁻ (estimated) | >110° (distorted from tetrahedral) |
| Rotational Barrier for Si-C bond | Low (< 5 kcal/mol) for methyl, higher for t-butyl |
| Values are based on typical DFT calculations and illustrate the impact of steric bulk on molecular geometry. |
Quantum Chemical Modeling of Reaction Pathways and Energetics
Quantum chemical modeling is indispensable for mapping the reaction mechanisms of species like sodium tritert-butylsilanide. These methods allow for the characterization of transient species such as transition states, which are often impossible to observe directly.
DFT calculations are widely used to model the potential energy surfaces of chemical reactions involving silyl anions. nih.govwiley.com By locating the transition state (TS) structures, chemists can understand the detailed mechanism of a reaction and calculate its activation energy barrier (ΔG‡). youtube.comresearchgate.netyoutube.com For example, in a nucleophilic substitution reaction involving sodium tritert-butylsilanide, DFT can be used to model the approach of the silyl anion to an electrophile, the formation of a new bond, and the departure of a leaving group.
The process involves optimizing the geometries of the reactants, products, and the transition state that connects them. scielo.br Vibrational frequency calculations are performed to confirm the nature of these stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org This approach provides a clear mechanistic picture and quantitative data on the reaction's feasibility. wiley.com
| Representative Calculated Reaction Energetics (DFT) | |
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) |
| Silyl Anion formation (e.g., R₃Si-B + Nu⁻) | 5 - 10 |
| Nucleophilic attack by R₃Si⁻ | 15 - 25 |
| sciencejournal.reresearchgate.net-Brook Rearrangement (silyl migration) | 10 - 20 |
| These values are representative examples from DFT studies on reactions involving silyl anions to illustrate typical energy barriers. | conicet.gov.ar |
For reactions in solution or in the presence of complex ligands, a full quantum mechanical treatment can be computationally prohibitive. In such cases, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful alternative. researchgate.netmdpi.com The system is partitioned into two regions: the chemically active core of the system (e.g., the tritert-butylsilanide anion and the reacting substrate) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules or large parts of a catalyst) is described using a classical MM force field. wiley.comresearchgate.netfrontiersin.org
This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the QM region, while efficiently accounting for the steric and electrostatic effects of the environment. mdpi.comacs.org For sodium tritert-butylsilanide, a QM/MM simulation could model a reaction in a solvent like tetrahydrofuran (B95107) (THF), where the silyl anion and substrate are in the QM region, and hundreds of THF molecules are in the MM region. This provides a more realistic picture of the reaction energetics and dynamics in a condensed phase. acs.org
Theoretical Studies on Anion-Counterion Interactions in Solution and Solid State
The interaction between the tritert-butylsilanide anion and its sodium counterion (Na⁺) is crucial to its structure and reactivity. Theoretical studies can model this interaction in both the solid state and in solution. In the solid state, calculations can complement X-ray diffraction data to understand the crystal packing forces and the precise geometry of the ion pair.
In solution, the nature of the anion-counterion interaction can range from a tightly bound contact ion pair (CIP) to a solvent-separated ion pair (SSIP), or even fully dissociated ions. mdpi.com Computational models can explore the thermodynamics of these different states. nih.govscispace.com DFT calculations, often combined with a polarizable continuum model (PCM) to represent the solvent, can be used to calculate the relative energies of the CIP and SSIP. rsc.org For a more explicit treatment, QM/MM simulations can be performed where the ion pair and the first solvation shell are treated with QM, and the bulk solvent with MM.
These studies reveal how the solvent, temperature, and the nature of the anion and cation influence the equilibrium between different ion-pairing states. For a bulky anion like tritert-butylsilanide and a small cation like Na⁺, calculations often predict a preference for contact ion pairs in less polar solvents, where the electrostatic attraction is strong. mdpi.com
Comparative Analysis with Other Alkali Metal Silyl Reagents and Sterically Hindered Anions
Comparative Reactivity and Selectivity Across Alkali Metals (Lithium, Sodium, Potassium Silyl (B83357) Anions)
The reactivity of alkali metal silyl anions (R₃SiM, where M = Li, Na, K) is significantly influenced by the nature of the alkali metal counterion. The general trend in reactivity for alkali metals increases down the group, with potassium being the most reactive and lithium the least. science-revision.co.ukbritannica.comwikipedia.org This trend is attributed to factors such as decreasing electronegativity and increasing atomic radius as one descends the group, which leads to a more ionic and reactive M-Si bond. science-revision.co.ukwikipedia.org
In the context of silyl anions, this translates to potassium silanides generally being more reactive nucleophiles than their sodium and lithium counterparts. The larger ionic radius of the potassium cation leads to a weaker interaction with the silyl anion, resulting in a more "naked" and therefore more reactive anion. Conversely, the smaller lithium cation forms a more covalent and less reactive bond with the silicon center. Sodium occupies an intermediate position in this reactivity scale.
The choice of the alkali metal can also influence the aggregation state of the silyl anion in solution, which in turn affects its reactivity. Organolithium compounds, including lithium silanides, are known to form aggregates, which can reduce their effective nucleophilicity. The heavier alkali metals like sodium and potassium have a lesser tendency to form such tight aggregates, contributing to their enhanced reactivity.
The selectivity of these reagents can also be modulated by the alkali metal. For instance, in reactions with α,β-unsaturated carbonyl compounds, the nature of the counterion can influence the ratio of 1,2- versus 1,4-conjugate addition. While specific comparative studies on the selectivity of lithium, sodium, and potassium tritert-butylsilanide are not extensively documented, the general principles of hard and soft acid-base theory suggest that the harder lithium cation might favor 1,2-addition to a greater extent than the softer sodium and potassium cations.
Table 1: Comparative Properties and Reactivity of Alkali Metal Silyl Anions
| Property | Lithium Silyl Anions (R₃SiLi) | Sodium Silyl Anions (R₃SiNa) | Potassium Silyl Anions (R₃SiK) |
| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |
| M-Si Bond Character | More Covalent | Intermediate | More Ionic |
| Aggregation in Solution | Tendency to form aggregates | Less tendency to aggregate | Least tendency to aggregate |
| Nucleophilicity | Lower | Intermediate | Higher |
| Counterion Size (Ionic Radius) | Smallest | Intermediate | Largest |
This table provides a generalized comparison. Specific reactivity can be influenced by the nature of the R groups on silicon and the reaction conditions.
Influence of Varying Steric Encumbrance on Silyl Anion Properties and Reactivity
The steric bulk of the substituents on the silicon atom plays a crucial role in determining the properties and reactivity of silyl anions. Increasing the steric hindrance around the silicon center, as is the case with the three tert-butyl groups in sodium tritert-butylsilanide, has profound effects on both the nucleophilicity and basicity of the anion.
Generally, increasing steric bulk around a nucleophilic center tends to decrease its nucleophilicity due to hindered approach to the electrophilic center. researchgate.net Therefore, the tritert-butylsilyl anion is a less potent nucleophile compared to less sterically encumbered silyl anions like the trimethylsilyl (B98337) anion. This reduced nucleophilicity can be advantageous in situations where high selectivity is desired, as it can prevent unwanted side reactions with sterically accessible electrophiles.
Conversely, increasing steric hindrance often enhances the basicity of an anion. The bulky substituents can destabilize the anion by preventing effective solvation, thereby increasing its propensity to abstract a proton. Consequently, sterically hindered silyl anions like tritert-butylsilanide are strong bases. This high basicity, coupled with low nucleophilicity, makes them useful reagents for deprotonation reactions where nucleophilic attack is undesirable.
The steric encumbrance also influences the stability of the silyl anion. Bulky substituents can kinetically stabilize the anion by providing a steric shield against decomposition pathways. For example, the introduction of bulky silyl groups has been shown to suppress decomposition by atmospheric oxygen. researchgate.net
Table 2: Influence of Steric Hindrance on Silyl Anion Properties
| Property | Less Sterically Hindered Silyl Anions (e.g., (CH₃)₃Si⁻) | More Sterically Hindered Silyl Anions (e.g., (t-Bu)₃Si⁻) |
| Nucleophilicity | Higher | Lower |
| Basicity | Lower | Higher |
| Selectivity | Lower | Higher |
| Kinetic Stability | Lower | Higher |
| Reaction Rates | Generally Faster | Generally Slower |
This table presents general trends. The actual properties can vary depending on the specific substituents and reaction conditions.
Contrasting Sodium Tritert-butylsilanide with Other Silicon Nucleophiles (e.g., Silylboranes, Silylcuprates)
Sodium tritert-butylsilanide is a "hard" silicon nucleophile, characterized by a high charge density on the silicon atom. Its reactivity is distinct from other classes of silicon nucleophiles, such as silylboranes and silylcuprates, which are considered "softer" nucleophiles.
Silylboranes: Silylboranes, such as silylboronic esters, are not inherently nucleophilic. They require activation by a base (e.g., an alkoxide or fluoride) to generate a nucleophilic "ate" complex. nih.govnih.govresearchgate.net This in situ generation of the active nucleophile allows for milder reaction conditions compared to the use of pre-formed, highly reactive silyl anions like sodium tritert-butylsilanide. The reactivity of the generated silyl anion can be tuned by the choice of the base and the substituents on the boron and silicon atoms. Silylboranes are particularly useful in transition-metal-catalyzed reactions, such as the copper-catalyzed silylation of alkyl halides. researchgate.net
Silylcuprates: Silylcuprates, typically prepared by the reaction of a silyllithium reagent with a copper(I) salt, are soft silicon nucleophiles. Their primary utility lies in their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds with high selectivity. nih.gov This is in contrast to hard nucleophiles like sodium tritert-butylsilanide, which may favor 1,2-addition to the carbonyl group. The reactivity of silylcuprates can be influenced by the stoichiometry of the reagents (e.g., Gilman vs. higher-order cuprates) and the presence of additives.
Table 3: Comparative Characteristics of Silicon Nucleophiles
| Feature | Sodium Tritert-butylsilanide | Silylboranes | Silylcuprates |
| Nature of Nucleophile | Hard | Soft (upon activation) | Soft |
| Reactivity | High | Moderate (tunable) | Moderate |
| Generation | Pre-formed | In situ activation required | Pre-formed |
| Primary Application | Strong base, nucleophile for hard electrophiles | Catalytic silylations, versatile | 1,4-Conjugate additions |
| Reaction Conditions | Often cryogenic, inert atmosphere | Generally milder | Often cryogenic, inert atmosphere |
Future Directions and Emerging Research Avenues in Sodium Tritert Butylsilanide Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic strategies, and the future use of sodium tritert-butylsilanide will likely be shaped by these considerations. A primary focus will be on improving the atom economy of reactions. wikipedia.orgacs.orgwordpress.com Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.org Reactions with poor atom economy generate significant waste, which has both environmental and economic costs. wikipedia.orgprimescholars.com Future research will aim to design synthetic pathways that maximize the incorporation of the tritert-butylsilyl group into the target molecule, minimizing the formation of byproducts.
Key areas for development in green methodologies for sodium tritert-butylsilanide include:
Catalytic Reactions: Shifting from stoichiometric to catalytic applications of silyl (B83357) anions would significantly improve atom economy.
Solvent Selection: Investigating the use of greener, more benign solvents or even solvent-free reaction conditions will be a priority to reduce environmental impact.
Energy Efficiency: Developing synthetic procedures that can be conducted at lower temperatures and pressures will contribute to more sustainable processes.
Waste Reduction: Designing reactions where byproducts are non-toxic and easily recyclable will be a critical aspect of sustainable synthesis.
By focusing on these areas, the synthetic utility of sodium tritert-butylsilanide can be enhanced in an environmentally responsible manner.
Exploration of Novel Catalytic Transformations Mediated by Sodium Tritert-butylsilanide
While traditionally used as a stoichiometric reagent, the unique properties of sodium tritert-butylsilanide suggest its potential as a mediator in novel catalytic transformations. Its strong basicity and the nucleophilic nature of the silyl anion could be harnessed to catalyze a variety of organic reactions.
Future research in this area may explore:
Deprotonation and Functionalization: The high basicity of sodium tritert-butylsilanide could be utilized in catalytic cycles that involve the deprotonation of weakly acidic C-H, N-H, or O-H bonds, followed by subsequent functionalization.
Silylation Reactions: Developing catalytic methods for the silylation of various functional groups would be a significant advancement, reducing the need for stoichiometric amounts of the silylating agent.
Reductive Chemistry: The electron-donating ability of the silyl anion could be exploited in catalytic reductive transformations.
The development of such catalytic systems would represent a paradigm shift in the application of silyl anions, moving them from mere reagents to powerful tools in catalytic synthesis.
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of sodium tritert-butylsilanide chemistry with modern technologies like flow chemistry and high-throughput experimentation (HTE) offers exciting possibilities for accelerating discovery and optimizing reaction conditions.
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including: youtube.comnih.gov
Precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com
Enhanced safety when dealing with highly reactive reagents like sodium tritert-butylsilanide.
Improved scalability of reactions. youtube.com
The application of flow chemistry could enable the safe and efficient use of sodium tritert-butylsilanide on a larger scale. youtube.com
High-Throughput Experimentation (HTE):
HTE involves the rapid screening of a large number of reaction conditions in parallel. nih.govresearchgate.netnih.gov This approach can be used to:
Quickly identify optimal conditions for a desired transformation.
Discover new reactions and catalytic activities.
Screen for inhibitors or promoters of a particular reaction. nih.gov
By combining HTE with the chemistry of sodium tritert-butylsilanide, researchers can rapidly explore its reactivity and uncover new synthetic applications.
Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the mechanisms of reactions involving sodium tritert-butylsilanide is crucial for their further development. Advanced spectroscopic and in situ characterization techniques will play a pivotal role in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Multinuclear NMR spectroscopy is a powerful tool for studying the structure and dynamics of silyl anions in solution. mdpi.comwpmucdn.comresearchgate.net In situ NMR monitoring can provide real-time information about the consumption of reactants, the formation of intermediates, and the generation of products. mdpi.comresearchgate.net This data is invaluable for elucidating reaction mechanisms and optimizing reaction conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy:
In situ FTIR spectroscopy can be used to monitor changes in vibrational frequencies associated with specific functional groups during a reaction. researchgate.net This can provide insights into bond-forming and bond-breaking processes, helping to identify reactive intermediates and understand the reaction pathway.
By employing these and other advanced analytical techniques, a more detailed picture of the chemical behavior of sodium tritert-butylsilanide can be obtained, facilitating the rational design of new and improved synthetic methods.
Design of Next-Generation Functional Materials Utilizing Highly Hindered Silyl Anions
The unique steric bulk of the tritert-butylsilyl group makes it an attractive building block for the design of novel functional materials with tailored properties. The incorporation of this bulky group can significantly influence the morphology, stability, and reactivity of materials.
Future research in this area is likely to focus on:
Silicon-Containing Polymers: The use of highly hindered silyl anions in polymerization reactions could lead to the synthesis of new silicone-based polymers with enhanced thermal stability, chemical resistance, and unique mechanical properties. oclc.orgrsc.orgnih.gov The Si-O-Si backbone of polysiloxanes imparts significant flexibility. oclc.org
Modified Surfaces: The derivatization of surfaces with tritert-butylsilyl groups can alter their hydrophobicity, adhesion, and reactivity, leading to applications in areas such as coatings, sensors, and chromatography.
Nanomaterials: The functionalization of nanoparticles with bulky silyl groups can prevent aggregation and control their surface chemistry, which is crucial for applications in catalysis, electronics, and medicine.
The ability to introduce such a sterically demanding group opens up new avenues for the creation of advanced materials with precisely controlled architectures and functionalities.
Q & A
Q. What are the optimal synthetic routes for Sodium Tritert-Butylsilanide, and how can reaction conditions (e.g., solvent, temperature) be systematically evaluated?
- Methodological Answer : Design a factorial experiment to test variables such as solvent polarity (e.g., THF vs. hexane), temperature (−78°C to room temperature), and stoichiometric ratios. Use NMR spectroscopy to monitor reaction progress and characterize product purity. Compare yields and byproduct formation across conditions. For reproducibility, document detailed protocols (e.g., inert atmosphere, drying agents) as per standardized reporting guidelines .
- Example Data Table:
| Solvent | Temp (°C) | Yield (%) | Byproduct (%) | Purity (NMR) |
|---|---|---|---|---|
| THF | −78 | 85 | 5 | >95% |
| Hexane | 25 | 62 | 20 | 80% |
Q. How can Sodium Tritert-Butylsilanide be safely handled in air-sensitive reactions?
- Methodological Answer : Implement rigorous Schlenk line or glovebox techniques to prevent hydrolysis. Use FTIR spectroscopy to detect residual moisture in solvents and validate inert conditions. Reference safety protocols for analogous alkali metal silanides (e.g., proper PPE, emergency neutralization with dry ice/ethanol) .
Q. What spectroscopic techniques are most effective for characterizing Sodium Tritert-Butylsilanide, and how should conflicting data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Combine NMR (to confirm silicon environment) and XRD (for crystal structure). If discrepancies arise (e.g., solution vs. solid-state behavior), conduct variable-temperature NMR or DFT calculations to probe dynamic effects. Cross-validate with elemental analysis .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the deprotonation kinetics of Sodium Tritert-Butylsilanide in sterically hindered substrates?
- Methodological Answer : Use stopped-flow kinetics under controlled temperatures to measure reaction rates. Compare with computational models (DFT or MD simulations) to identify transition states and steric effects. Analyze substituent electronic profiles via Hammett plots or Mayr’s electrophilicity scales .
Q. How does Sodium Tritert-Butylsilanide’s reactivity differ from other alkali metal silanides in C–H activation, and what experimental controls are needed to isolate its role?
- Methodological Answer : Design comparative studies with Li/K analogs, controlling for counterion effects. Use isotopic labeling (e.g., -substrates) and in-situ IR spectroscopy to track intermediates. Include control experiments with proton donors (e.g., alcohols) to rule out alternative pathways .
Q. What strategies can mitigate batch-to-batch variability in Sodium Tritert-Butylsilanide synthesis for high-throughput applications?
- Methodological Answer : Implement quality-by-design (QbD) principles: Use DOE (Design of Experiments) to identify critical process parameters (CPPs). Monitor particle size distribution (via SEM/DLS) and crystallinity (PXRD) to correlate with reactivity. Standardize purification steps (e.g., recrystallization solvents) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies of Sodium Tritert-Butylsilanide across studies?
- Methodological Answer : Conduct meta-analysis of literature data, categorizing by reaction type (e.g., cross-coupling vs. polymerization). Control for variables like substrate scope, catalyst loading, and characterization methods. Use statistical tools (e.g., ANOVA) to identify outliers and confounders .
Key Methodological Guidelines
- Experimental Reproducibility : Document all synthetic steps, including inert atmosphere protocols and equipment calibration, as per Beilstein Journal guidelines .
- Theoretical Framing : Align hypotheses with established organometallic principles (e.g., hard/soft acid-base theory) while justifying deviations .
- Data Integrity : Use triplicate measurements for kinetic studies and validate instrumentation with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
